2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoxaline moiety, a piperidine ring, and a tetrahydrocinnolinone core, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Piperidine Ring Formation: The quinoxaline derivative is then reacted with a piperidine precursor under appropriate conditions to form the piperidine ring.
Tetrahydrocinnolinone Core Construction: The final step involves the cyclization of the intermediate product to form the tetrahydrocinnolinone core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-[1-(Quinoxalin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one include other quinoxaline derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance:
Quinoxaline Derivatives: These compounds often exhibit antimicrobial and anticancer activities, but their efficacy and specificity can vary based on the substituents attached to the quinoxaline ring.
Piperidine-Containing Molecules: These compounds are widely used in medicinal chemistry due to their diverse biological activities, including analgesic, antipsychotic, and anti-inflammatory effects.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21-13-15-5-1-2-6-17(15)24-26(21)16-9-11-25(12-10-16)20-14-22-18-7-3-4-8-19(18)23-20/h3-4,7-8,13-14,16H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVXJUBTLKEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.